Ethyl 2-(chlorosulfonyl)nicotinate

Description

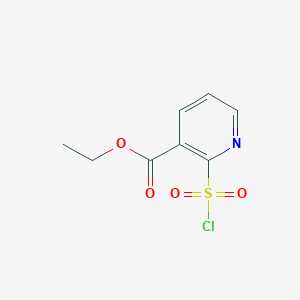

Ethyl 2-(chlorosulfonyl)nicotinate is a nicotinic acid derivative functionalized with a chlorosulfonyl group (-SO₂Cl) at the 2-position of the pyridine ring and an ethyl ester at the 3-position. This compound is highly reactive due to the electrophilic chlorosulfonyl group, making it a valuable intermediate in synthesizing sulfonamide derivatives, which are critical in medicinal chemistry (e.g., enzyme inhibitors, antimicrobial agents).

Properties

IUPAC Name |

ethyl 2-chlorosulfonylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPJTYDOKCTDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)nicotinate can be synthesized through a multi-step process involving the chlorosulfonation of ethyl nicotinate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the nicotinate ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other reduced products.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

Reduction Reactions: Sulfonamides or other reduced products.

Oxidation Reactions: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)nicotinate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(chlorosulfonyl)nicotinate is compared to the following analogs based on substituent diversity, reactivity, and applications:

Key Research Findings

- Synthetic Efficiency : this compound derivatives achieve higher yields in sulfonamide formation (85–92%) compared to thioether-linked analogs (70–78%) due to the superior leaving-group ability of chloride .

- Stability Issues : The chlorosulfonyl group is moisture-sensitive, requiring anhydrous conditions during reactions, unlike stable esters (e.g., Ethyl 2-methylnicotinate) .

- Thermodynamic Data : Computational studies suggest that electron-withdrawing groups (e.g., -SO₂Cl) lower the LUMO energy of the pyridine ring by ~1.5 eV, enhancing electrophilicity compared to methyl or methoxy substituents .

Biological Activity

Ethyl 2-(chlorosulfonyl)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

This compound features a nicotinic acid derivative with a chlorosulfonyl group, which is believed to play a crucial role in its biological activity. The structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrate its potential to affect various cancer cell lines. For instance, compounds with similar structures have been tested against HepG2 and MCF-7 cell lines, showing IC50 values indicating effective cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR of this compound has not been extensively characterized; however, the presence of the chlorosulfonyl moiety is critical for its biological activity. The following table summarizes findings from related compounds that highlight the importance of structural modifications:

| Compound | Modification | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | No sulfonyl | >50 | Inactive |

| Compound B | Chlorosulfonyl | 21.00 | Anticancer |

| Compound C | Sulfamide group | <10 | Anti-inflammatory |

Case Studies

- Anti-cancer Activity : A study explored the effects of similar nicotinic derivatives on cancer cell lines. This compound was tested alongside other derivatives, revealing significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 26.10 µM .

- Anti-inflammatory Mechanisms : While direct studies on this compound are scarce, related compounds demonstrated enhanced NF-κB activation leading to anti-inflammatory effects. This suggests that this compound could potentially modulate inflammatory responses through similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.